molecular formula C14H11F3N2O3S B2423346 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid CAS No. 692287-41-5

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

Cat. No.: B2423346
CAS No.: 692287-41-5
M. Wt: 344.31
InChI Key: FFENGIRYCKWMGB-UHFFFAOYSA-N
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Description

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group

Properties

IUPAC Name

3-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-8-11(20)19(9-4-2-1-3-5-9)13(18-10)23-7-6-12(21)22/h1-5,8H,6-7H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFENGIRYCKWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N=C2SCCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the addition of the sulfanylpropanoic acid moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Pyrimidinone Core Construction

  • Cyclocondensation : The 6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl scaffold is typically synthesized via cyclocondensation of substituted β-keto esters or amides with urea derivatives under acidic conditions .

  • Trifluoromethyl Introduction : The trifluoromethyl group at the 4-position is introduced via halogen exchange using trifluoromethylation agents (e.g., CF₃Cu) .

Sulfanylpropanoic Acid Incorporation

  • Thiol-Ether Coupling : The sulfanyl (-S-) linker is formed through nucleophilic substitution between a pyrimidinyl thiol intermediate and 3-bromopropanoic acid derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF) with a base such as K₂CO₃ .

Example Reaction Pathway:

Pyrimidinyl thiol+BrCH2CH2CO2HBase DMFTarget Compound+HBr\text{Pyrimidinyl thiol}+\text{BrCH}_2\text{CH}_2\text{CO}_2\text{H}\xrightarrow{\text{Base DMF}}\text{Target Compound}+\text{HBr}

Sulfanyl (-S-) Linker

  • Oxidation : The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like m-CPBA or H₂O₂ .

  • Nucleophilic Substitution : The sulfur atom participates in nucleophilic displacement reactions with alkyl halides or epoxides, enabling side-chain diversification .

Carboxylic Acid (-CO₂H)

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, improving lipophilicity .

  • Amide Formation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) to generate amide derivatives .

Stability and Degradation

  • Hydrolytic Sensitivity : The pyrimidinone ring is stable under neutral conditions but undergoes hydrolysis in strongly acidic or basic media, leading to ring opening .

  • Thermal Stability : Decomposition occurs above 200°C, primarily via decarboxylation of the propanoic acid moiety .

Stability Data Table:

ConditionObservationReference
pH 1–7 (aqueous, 25°C)Stable for >24 hours
pH >10 (aq. NaOH)Pyrimidinone ring hydrolysis
Heating (>200°C)Decarboxylation to thioether byproduct

Key Research Findings

  • Synthetic Optimization : Microwave-assisted synthesis reduces reaction times by 60% compared to traditional heating methods .

  • Structure-Activity Relationship (SAR) :

    • The trifluoromethyl group enhances metabolic stability .

    • The sulfanyl linker improves solubility compared to ether or methylene analogs .

Unresolved Challenges

  • Stereoselective Synthesis : Current methods yield racemic mixtures; enantioselective routes remain underdeveloped .

  • Scale-Up Limitations : Low yields (<50%) in thiol-ether coupling steps necessitate process optimization .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific cellular pathways that promote tumor growth and survival.

Case Study:
A study demonstrated that synthesized derivatives exhibited IC50 values ranging from 10 to 25 µM against human cancer cell lines, indicating strong anticancer properties compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has indicated that compounds with a similar scaffold possess antimicrobial activities. The trifluoromethyl group is known to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert antibacterial effects.

Anti-inflammatory Effects

Compounds derived from pyrimidine structures have also been investigated for their anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Reference
AnticancerVarious derivatives10 - 25
AntimicrobialTrifluoromethyl derivativesNot specified
Anti-inflammatoryPyrimidine derivativesNot specified

Mechanism of Action

The mechanism of action of 3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[6-Oxo-1-phenyl-4-(methyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid
  • 3-{[6-Oxo-1-phenyl-4-(fluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid

Biological Activity

3-{[6-Oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H9F3N2O3S
  • Molecular Weight : 330.28 g/mol
  • CAS Number : 685109-28-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways, particularly those related to diabetes and cancer.

Antidiabetic Properties

Research has highlighted the potential of related compounds as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. For instance, a study on a structurally similar compound demonstrated an IC50 value of 18 nM against DPP-IV, suggesting that this compound may also possess similar antidiabetic effects through enzyme inhibition .

Anticancer Activity

Preliminary studies indicate that compounds containing trifluoromethyl groups can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation . Further investigations into the specific effects of this compound on various cancer cell lines are warranted.

In Vitro Studies

In vitro studies have shown that derivatives of this compound can affect cellular pathways involved in inflammation and cell survival. For example, compounds with similar pyrimidine structures were noted to reduce inflammatory markers in human cell lines .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and efficacy of this compound. Initial findings suggest that administration of related compounds can lead to significant reductions in blood glucose levels in diabetic models .

Study TypeFindings
In VitroInhibition of DPP-IV activity; reduction in inflammatory markers
In VivoSignificant blood glucose reduction in diabetic models

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